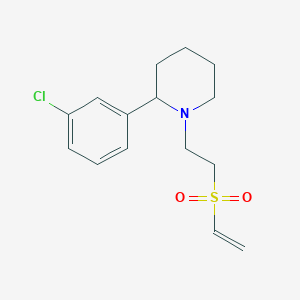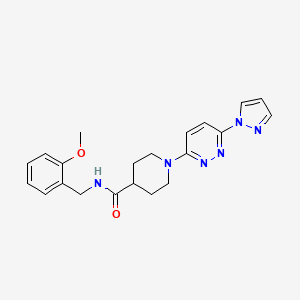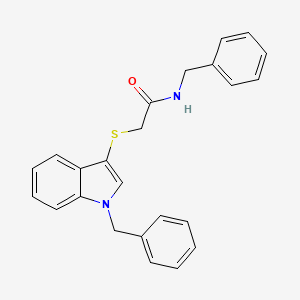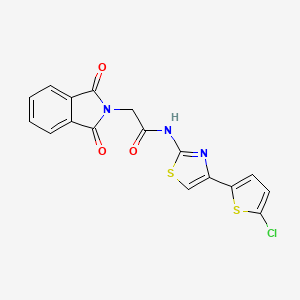
2-(4-(2,4-dioxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a quinazolinone moiety, a trifluoromethyl group, a benzyl group, and an acetamide group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. The quinazolinone core is a bicyclic system containing a benzene ring fused to a 2,4-dioxo-1,2-dihydroquinazoline. The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of a molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its various functional groups. For example, the carbonyl groups in the quinazolinone moiety could potentially undergo reactions with nucleophiles. The trifluoromethyl group is generally considered stable under a wide range of conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
Synthetic Organic Chemistry
Quinazoline derivatives are synthesized through various chemical reactions, highlighting their importance in organic synthesis. For example, reaction of 2-acetaminobenzamide with triethyloxonium fluoroborate produces 2-methyl-3, 4-dihydro-4-quinazolinone, demonstrating the versatility of quinazoline derivatives in synthetic organic chemistry (Kato, Takada, & Ueda, 1976).
Antimicrobial Applications
Quinazolinone derivatives have been evaluated for their antimicrobial activities. For instance, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones have shown promising antimicrobial properties, suggesting potential use in developing new antimicrobial agents (Patel & Shaikh, 2011).
Antitumor Activity
Certain quinazolinone analogues demonstrate significant antitumor activity, making them subjects of interest in cancer research. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, for instance, showed broad-spectrum antitumor activity, highlighting the therapeutic potential of quinazolinone derivatives in oncology (Al-Suwaidan et al., 2016).
Agricultural Chemistry
Quinazoline derivatives are explored for their allelopathic properties, which can be exploited for agricultural applications. Benzoxazinones, for example, exhibit phytotoxic and antimicrobial properties, potentially useful for crop protection and weed management (Macias et al., 2006).
Environmental Science
The transformation products of benzoxazinone allelochemicals, closely related to quinazolines, have been studied for their environmental fate and ecotoxicological effects, providing insights into the ecological impact of these compounds (Lo Piparo et al., 2006).
Future Directions
properties
IUPAC Name |
2-[4-[2,4-dioxo-1-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-3-yl]phenyl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N3O4/c1-37-14-13-31-24(34)16-18-9-11-21(12-10-18)33-25(35)22-7-2-3-8-23(22)32(26(33)36)17-19-5-4-6-20(15-19)27(28,29)30/h2-12,15H,13-14,16-17H2,1H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREDFCMFVXRIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-N-[(1S)-1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2570781.png)





![1-[[5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B2570789.png)
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2570790.png)
![N-(5-Methyl-1,2-oxazol-3-yl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide](/img/structure/B2570795.png)

![3-(4-Bromophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2570798.png)